Cardiogenol C hydrochloride is a synthetic compound classified as a diaminopyrimidine derivative, primarily recognized for its potential in cardiac research. This compound has garnered attention due to its ability to induce differentiation of stem cells into cardiomyocytes, which are essential for heart function. Cardiogenol C hydrochloride is utilized in laboratory settings, particularly in studies focused on cardiac regeneration and cellular reprogramming.
Cardiogenol C hydrochloride is synthesized and supplied by various chemical companies, with notable suppliers including STEMCELL Technologies and BioGems. The compound is available for research purposes and is not intended for diagnostic or therapeutic use in humans or animals unless specified otherwise. Its chemical identifier includes the CAS number 671225-39-1, indicating its unique chemical identity within scientific literature.
This compound falls under several classifications:
The synthesis of Cardiogenol C hydrochloride involves multi-step organic reactions that typically include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yield and purity. Advanced techniques such as chromatography may be employed for purification.
Cardiogenol C hydrochloride has the molecular formula and a molecular weight of approximately 296.8 g/mol. Its structural representation includes:
The compound's structure can be represented as follows:
Cardiogenol C hydrochloride participates in various biochemical reactions, particularly in cellular environments:
In vitro studies have demonstrated that Cardiogenol C can influence gene expression related to cardiac markers, such as GATA4 and Nkx2.5, which are essential for cardiomyocyte development.
Cardiogenol C hydrochloride functions by:
Research indicates that Cardiogenol C can induce expression of cardiac-specific genes and proteins in various progenitor cell types, facilitating their transformation into functional cardiomyocytes.
Cardiogenol C hydrochloride has several applications in scientific research:
Cardiogenol C hydrochloride (CgC·HCl), a diaminopyrimidine derivative (molecular weight 296.75 g/mol), serves as a potent inducer of cardiomyogenesis across multiple stem and progenitor cell types. Its established EC~50~ of 100 nM for embryonic stem cell (ESC) differentiation into cardiomyocytes underscores its biological potency [1] [10]. This small molecule operates through a sophisticated, multi-pathway mechanism that reprograms cellular fate toward cardiac lineages.
CgC·HCl exerts precise temporal control over the Wnt/β-catenin pathway, a critical regulator of early cardiogenesis. Proteomic analyses of Cardiogenol C-treated hair bulge progenitor cells (HBPCs) revealed significant downregulation of Kremen1, a transmembrane receptor that antagonizes canonical Wnt signaling by sequestering Wnt ligands [7]. Kremen1 suppression effectively removes this inhibitory brake, facilitating Wnt ligand engagement with Frizzled receptors and subsequent stabilization of β-catenin. This activation state promotes the expression of mesodermal specification genes that precede cardiac commitment. The compound’s synergy with ascorbic acid further amplifies Wnt activation, enhancing the transcriptional output necessary for cardiomyogenesis [4] [7].
Concurrent with Wnt modulation, CgC·HCl orchestrates a robust upregulation of core cardiac transcription factors. In HBPCs and skeletal myoblasts (C2C12 cells), treatment induces a dose-dependent increase in GATA4, Nkx2.5, and Tbx5 expression – master regulators governing cardiac progenitor formation and chamber specification [4] [7]. Quantitative analyses demonstrate significant induction of atrial natriuretic factor (ANF) and NKX2-5 promoter activity. Luciferase reporter assays in P19 embryonic carcinoma cells and C2C12 myoblasts reveal a 3.5-fold increase in ANF promoter activity and a 2.8-fold increase in NKX2-5 promoter activity following 7-day exposure to 1 μM CgC·HCl [5]. This transcriptional cascade establishes a pre-cardiomyogenic state, priming cells for terminal differentiation.
Table 1: Upregulation of Cardiac Markers by Cardiogenol C Hydrochloride
Cell Type | Treatment Duration | Key Upregulated Markers | Fold Increase vs. Control | Detection Method |
---|---|---|---|---|
HBPCs | 7 days | GATA4, Nkx2.5, Tbx5 | 2.5-3.0 | RT-PCR, Immunostaining |
C2C12 Skeletal Myoblasts | 7 days | ANF, NKX2.5 | 3.5 (ANF promoter) | Luciferase Reporter Assay |
P19 Embryonic Carcinoma | 7 days | ANF, cTnI, MHC | 4.2 (ANF) | RT-PCR, Western Blot |
Cardiovascular Progenitors | 35 days | Sarcomeric MHC, cTnI | >90% positive cells | Immunocytochemistry |
Beyond transcriptional regulation, CgC·HCl induces epigenetic reprogramming essential for cardiac gene expression. Comparative proteomics identified Salt-Inducible Kinase 1 (SIK1) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily E member 1 (Smarce1) as key mediators of its effects [7]. SIK1 phosphorylates histone deacetylases (HDACs), reducing their repressive activity on cardiac genes. Smarce1, a component of the SWI/SNF chromatin remodeling complex, facilitates nucleosome repositioning, thereby increasing accessibility of cardiac promoters to transcriptional machinery like GATA4 and Nkx2.5. This dual activation of kinase-dependent signaling and ATP-dependent chromatin restructuring creates a permissive epigenetic landscape for sustained cardiomyocyte differentiation, transitioning cells from a plastic progenitor state toward committed cardiac lineages.
Cardiogenol C hydrochloride transcends morphological changes by inducing functional electrophysiological maturation – a critical hallmark of successful cardiomyogenesis. This functional reprogramming converts electrically passive progenitor cells into excitable, contractile units resembling native cardiomyocytes.
A pivotal electrophysiological effect of CgC·HCl is its dose-dependent upregulation of the voltage-gated sodium channel isoform Nav1.5, the primary sodium channel responsible for cardiac action potential propagation [1] [2]. Western blot analyses in C2C12 myoblasts demonstrate a 2.8-fold increase in Nav1.5 protein expression following 7-day treatment with 1 μM CgC·HCl, while patch-clamp recordings confirm functional current induction [2]. The generated sodium currents exhibit biophysical properties characteristic of cardiac tissue: rapid activation kinetics, sensitivity to tetrodotoxin (TTX) at higher concentrations (IC~50~ ~1 μM), and voltage-dependence profiles aligning with embryonic cardiomyocytes. This acquisition of cardiac-like excitability enables treated cells to generate rapid upstrokes essential for action potential propagation, a fundamental requirement for electromechanical coupling in myocardial tissue.
Table 2: Electrophysiological Effects of Cardiogenol C Hydrochloride on Progenitor Cells
Functional Change | Cell Model | Concentration | Key Findings | Technique |
---|---|---|---|---|
Nav1.5 Upregulation | C2C12 Myoblasts | 0.001-10 μM | 2.8-fold increase at 1 μM; dose-dependent response | Western Blot, Patch Clamp |
Sodium Current Induction | C2C12 Myoblasts | 1 μM | TTX-sensitive currents; rapid activation kinetics | Whole-cell Patch Clamp |
Spontaneous Contraction | Cardiac Bodies (CBs) | 1 μM | 35% increase in beating CBs vs. control | Video Optical Recording |
Action Potential Modulation | Embryonic Zebrafish | N/A (knockdown) | Increased upstroke velocity & overshoot | Microelectrode Recording |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0